5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
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Description
5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One study focused on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. These compounds were shown to form protective layers on the steel surface, indicating their potential as corrosion inhibitors. The study used electrochemical, SEM, and computational methods to evaluate the efficacy of these inhibitors, suggesting a mixed physisorption and chemisorption mechanism of action (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antifungal Activities
Several studies have reported on the promising in vitro antibacterial bioactivities of sulfone compounds containing the 1,3,4-oxadiazole moiety against various pathogens. For instance, compounds were found to exhibit significant activity against tobacco bacterial wilt, caused by Ralstonia solanacearum, with some derivatives showing better effectiveness than commercial bactericides (Xu et al., 2012). Another study highlighted sulfone linked bis heterocycles with antimicrobial and cytotoxic activities, where certain derivatives showed comparable activity to known antibiotics and antifungals (Muralikrishna et al., 2012).
Synthesis and Biological Evaluation
Research has also been conducted on the synthesis and evaluation of sulfone-based derivatives for various biological activities, including antimicrobial and antitubercular actions. A novel series of benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and showed good antimicrobial and antitubercular activity, supported by molecular docking studies to understand their mode of action (Shingare et al., 2022).
Anticancer Agents
Another area of application is in the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. These compounds were synthesized and evaluated for their anticancer activity, showcasing the importance of the substituents on the tetrahydropyridine (THP) ring system for determining pharmacological activity (Redda & Gangapuram, 2007).
Molecular Rearrangements and Synthesis
The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has been studied, leading to the synthesis of 1,2,4-thiadiazoles through photo-induced redox reactions. This research opens up pathways for the synthesis of new heterocyclic compounds with potential applications in various fields (Vivona et al., 1997).
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14(2)12-16-6-10-18(11-7-16)26(23,24)13-19-21-20(22-25-19)17-8-4-15(3)5-9-17/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJQSSFOJCWNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.